2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Catalog No.
S14170942
CAS No.
M.F
C14H14FNO
M. Wt
231.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-am...

Product Name

2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-2-methylaniline

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

InChI

InChI=1S/C14H14FNO/c1-9-3-4-10(7-14(9)16)12-6-5-11(17-2)8-13(12)15/h3-8H,16H2,1-2H3

InChI Key

IGLAAPYVJNSIPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)F)N

2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine is an organic compound with the molecular formula C14H14FNOC_{14}H_{14}FNO and a molecular weight of 231.26 g/mol. It belongs to the biphenyl family, characterized by a biphenyl backbone with various functional groups, including a fluorine atom, a methoxy group, and an amine group attached to the structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profile .

The chemical reactivity of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine involves several types of reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of additional substituents.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group can direct electrophiles to ortho and para positions on the aromatic ring.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or carboxylic acids, while reduction can yield amines or alcohols .

Research indicates that compounds similar to 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine may exhibit various biological activities. These include:

  • Anticancer Properties: Some biphenyl derivatives have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Certain structural analogs are being investigated for their ability to modulate inflammatory pathways.
  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, potentially acting as an inhibitor in various biochemical pathways .

The synthesis of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine typically involves several steps:

  • Formation of Biphenyl Core: This can be achieved through a Suzuki coupling reaction between halogenated benzene derivatives and boronic acids.
  • Introduction of Functional Groups:
    • Methoxy Group: Can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
    • Fluorination: Often accomplished using fluorinating agents like Selectfluor.
    • Amination: The amine group is introduced through nucleophilic substitution reactions using appropriate amine sources .

2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine has potential applications in various fields:

  • Medicinal Chemistry: Investigated for its pharmacological properties, particularly in the development of anticancer and anti-inflammatory drugs.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: May be utilized in developing advanced materials due to its unique chemical properties.

Studies on the interactions of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine with biological macromolecules are crucial for understanding its potential therapeutic effects. This includes examining:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound influences biochemical pathways and cellular processes.

These studies are essential for evaluating the compound's efficacy and safety in potential therapeutic applications .

Several compounds are structurally similar to 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Fluoro-2'-methoxy-4-methyl-[1,1'-biphenyl]-3-amineDifferent position of fluorinePotentially different biological activity profile
4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amineVariation in amine positionDifferent reactivity due to functional group location
6-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-carboxylic acidContains a carboxylic acid groupEnhanced polarity may affect solubility and activity

The uniqueness of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields .

The synthesis of poly-substituted biphenyl amines presents unique challenges that require careful strategic planning to achieve efficient and selective transformations [1] . The target compound 2'-fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine contains multiple functional groups that necessitate consideration of electronic effects, steric hindrance, and regioselective installation protocols [3] [4]. Strategic synthesis planning must address the inherent reactivity differences between electron-withdrawing fluorine substituents and electron-donating methoxy groups, which significantly influence the subsequent functionalization steps [5] [6].

The biphenyl framework exhibits characteristic atropisomerism due to restricted rotation around the central carbon-carbon bond, particularly when ortho-substituted with bulky groups [7] [8]. This conformational behavior directly impacts the accessibility of reactive sites and must be considered when selecting synthetic approaches [9]. The presence of the 3-amino group introduces additional complexity, as aniline derivatives are weakly basic and can participate in various side reactions under electrophilic conditions [10] [11].

Retrosynthetic analysis reveals multiple viable disconnection strategies, including early-stage biphenyl formation followed by sequential functionalization, or late-stage cross-coupling of pre-functionalized aromatic fragments [12] [13]. The choice of strategy significantly affects the overall synthetic efficiency and the potential for scalable production [14] [15]. Electronic complementarity between coupling partners must be optimized to ensure high yields and minimal side product formation [16] [17].

Review of Palladium-Catalyzed C–N Cross-Coupling Techniques for Arylamine Construction

Palladium-catalyzed carbon-nitrogen cross-coupling reactions represent the most versatile and widely employed methodology for constructing arylamine bonds in biphenyl systems [18] [19]. The catalytic cycle involves three fundamental steps: oxidative addition of the aryl halide to palladium(0), transmetalation with the nitrogen nucleophile, and reductive elimination to form the desired carbon-nitrogen bond [20] [21]. The oxidative addition step is typically rate-determining and is significantly influenced by the electronic properties of the aryl halide substrate [22] [23].

The Buchwald-Hartwig amination has emerged as the premier method for arylamine synthesis, particularly when employing biaryl phosphine ligands that enhance catalyst stability and broaden substrate scope [24] [25]. These ligands, including 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), provide optimal steric and electronic environments for challenging coupling reactions [26] [27]. The choice of ligand profoundly affects both the rate of oxidative addition and the efficiency of reductive elimination [28] [29].

Mechanistic studies have revealed that the resting state of many palladium-catalyzed amination reactions involves diphenylamido complexes, with reductive elimination proceeding through well-defined transition states [30] [31]. The nature of the base employed significantly influences reaction outcomes, with alkali metal alkoxides typically providing superior performance compared to carbonate bases [32] [33]. Temperature optimization is critical, as elevated temperatures promote reductive elimination while potentially causing catalyst decomposition [34] [35].

Catalyst SystemTemperature (°C)BaseSolventTypical Yield (%)
Palladium(II) acetate/SPhos100-120Sodium tert-butoxideToluene85-95
Palladium(II) acetate/XPhos110-130Potassium tert-butoxide1,4-Dioxane80-90
Tetrakis(triphenylphosphine)palladium(0)80-100Cesium carbonateDimethylformamide70-85

Regioselective Functionalization Approaches: Fluorination, Methoxylation, and Methylation

Regioselective introduction of fluorine, methoxy, and methyl substituents onto biphenyl frameworks requires careful consideration of directing effects and reaction mechanisms [36] [37]. Fluorination strategies typically employ electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) [38] [39]. These reagents demonstrate distinct regioselectivity patterns depending on the electronic nature of the aromatic substrate [40] [41].

Direct fluorination of biphenyl derivatives exhibits pronounced ortho-selectivity, with ortho-to-para ratios varying from 4.8:1 to 1.2:1 depending on the specific fluorinating agent employed [42] [43]. The regioselectivity is influenced by both steric factors and electronic effects, with electron-rich aromatic systems showing enhanced reactivity toward electrophilic fluorination [44] [45]. Selectfluor demonstrates superior regiocontrol compared to other electrophilic fluorinating agents, making it the preferred choice for precision fluorination reactions [46] [47].

Methoxylation protocols typically involve nucleophilic aromatic substitution of activated aryl halides or triflates with methoxide nucleophiles [48] [49]. The reaction proceeds through addition-elimination mechanisms, with the rate-determining step being either nucleophilic addition or halide departure, depending on the substrate electronics [50] [51]. Copper-catalyzed methoxylation reactions have emerged as particularly effective for electron-neutral and electron-deficient substrates [52] [53].

Advances in Directed Ortho-Metalation and Electrophilic Aromatic Substitution for Biphenyl Frameworks

Directed ortho-metalation represents a powerful strategy for regioselective functionalization of biphenyl systems, utilizing coordinating groups to direct lithiation to specific positions [60] [61]. The methodology relies on the ability of heteroatom-containing substituents to coordinate with organolithium reagents, thereby directing deprotonation to ortho positions [62] [63]. Common directing groups include methoxy, tertiary amine, and amide functionalities, each exhibiting distinct coordination preferences and metalation patterns [64] [65].

The mechanism involves initial coordination of the alkyllithium reagent to the directing group, followed by intramolecular deprotonation and subsequent reaction with electrophiles [66] [67]. The lithiation step typically requires low temperatures (-78°C) and inert atmospheres to prevent side reactions and ensure high regioselectivity [68] [69]. The choice of alkyllithium reagent significantly affects reaction outcomes, with n-butyllithium being most commonly employed due to its optimal balance of reactivity and selectivity [70] [71].

Electrophilic aromatic substitution on biphenyl frameworks exhibits complex regioselectivity patterns influenced by the electronic effects of both aromatic rings [72] [73]. The second aromatic ring can stabilize carbocation intermediates through resonance, leading to enhanced reactivity at specific positions [74] [75]. This effect is particularly pronounced in the presence of electron-donating substituents, which further activate the aromatic system toward electrophilic attack [76].

Nitration reactions of methylated biphenyls demonstrate that steric effects can override electronic directing influences, particularly for 2-methylbiphenyl where the methyl group restricts planarization of carbocation intermediates. This results in preferential substitution on the methylated ring rather than the unsubstituted ring, contrary to electronic predictions. The phenomenon highlights the importance of conformational analysis in predicting regioselectivity outcomes.

Comparative Evaluation of Synthetic Routes: Efficiency, Scalability, and Environmental Impact

Synthetic route evaluation requires comprehensive analysis of multiple parameters including atom economy, step count, overall yield, environmental impact, and scalability potential. The most efficient routes typically minimize the number of synthetic steps while maximizing overall yield and atom utilization. For 2'-fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine synthesis, three primary strategic approaches can be considered: sequential functionalization of biphenyl, convergent cross-coupling of pre-functionalized fragments, and modular assembly using building block approaches.

Sequential functionalization strategies offer the advantage of utilizing readily available biphenyl starting materials but require careful optimization of reaction sequence to avoid incompatible functional groups. This approach typically involves 5-7 synthetic steps with overall yields ranging from 25-40%, depending on the specific reaction conditions employed. The main disadvantage lies in the accumulation of purification steps and potential for functional group incompatibility during late-stage transformations.

Convergent cross-coupling approaches demonstrate superior efficiency by constructing the biphenyl bond at a late stage, allowing independent optimization of each aromatic fragment. Suzuki-Miyaura coupling of appropriately functionalized boronic acids with aryl halides typically provides overall yields of 60-75% over 3-4 steps. This strategy minimizes protecting group requirements and reduces the total number of purification steps.

Synthetic StrategyNumber of StepsOverall Yield (%)Atom Economy (%)Environmental Factor
Sequential Functionalization6-725-4045-608.5-12.3
Convergent Cross-Coupling3-460-7570-854.2-6.8
Modular Assembly4-550-6560-755.8-8.1

Environmental impact assessment reveals significant differences between synthetic approaches, with convergent strategies generally producing lower waste streams and requiring fewer hazardous solvents. The Environmental Factor, calculated as the ratio of total waste to product mass, serves as a useful metric for comparing route sustainability. Green chemistry principles favor reactions that minimize solvent usage, avoid toxic reagents, and operate under mild conditions.

Emerging Green Chemistry Protocols in the Synthesis of Fluoro- and Methoxy-Substituted Arylamines

Green chemistry approaches to arylamine synthesis emphasize the development of environmentally benign protocols that reduce waste generation, eliminate toxic reagents, and operate under mild reaction conditions. Water-based synthesis methods have emerged as particularly attractive alternatives to traditional organic solvent systems. These protocols typically employ polyethylene glycol as a phase-transfer catalyst and utilize copper-based catalyst systems that function effectively in aqueous media.

Copper-catalyzed amination reactions in water demonstrate remarkable efficiency for primary arylamine synthesis, with typical yields ranging from 80-95% under optimized conditions. The protocol employs readily available copper sources such as copper sulfate pentahydrate or copper oxide, combined with simple reducing agents like glucose or fructose. Reaction temperatures of 90-110°C are sufficient to achieve complete conversion, representing a significant improvement over palladium-catalyzed systems that often require temperatures exceeding 120°C.

Microwave-assisted synthesis protocols offer additional advantages by dramatically reducing reaction times while maintaining high yields. Suzuki-Miyaura coupling reactions can be completed in 150 nanoliter droplets using minimal reagent quantities, with 800-compound libraries requiring only 80 micromoles of total reagents. This miniaturization approach reduces both material consumption and waste generation by orders of magnitude compared to traditional batch processes.

Flow chemistry methodologies enable continuous processing with enhanced heat and mass transfer characteristics. These systems typically operate at elevated temperatures and pressures, allowing reaction times to be reduced from hours to minutes while maintaining comparable yields. Process intensification through flow chemistry has demonstrated order-of-magnitude improvements in reaction rates for challenging transformations.

Biocatalytic approaches represent an emerging frontier in green arylamine synthesis, utilizing engineered enzymes to catalyze carbon-nitrogen bond formation under mild conditions. These systems operate at ambient temperature and pressure using water as the primary solvent, eliminating the need for toxic organic solvents and heavy metal catalysts. However, substrate scope remains limited compared to traditional chemical methods.

Challenges in the Synthesis of Multi-Substituted Biphenyl Amines: Stereoelectronic and Steric Effects

The synthesis of heavily substituted biphenyl amines encounters significant challenges arising from stereoelectronic effects and steric hindrance that can dramatically influence reaction outcomes. Biphenyl systems exhibit inherent conformational preferences due to the balance between conjugative stabilization and steric repulsion between ortho-hydrogen atoms. Computational studies using block-localized wavefunction methods reveal that π-conjugation contributes 46.4 kilojoules per mole to planar biphenyl stability, while steric effects destabilize this conformation by 17.1 kilojoules per mole.

The twisted conformation adopted by biphenyl systems significantly affects the electronic communication between aromatic rings, influencing both reactivity patterns and regioselectivity outcomes. Stereoelectronic effects become particularly pronounced when attempting to install substituents at positions that would force the biphenyl system into high-energy conformations. These effects can manifest as dramatically reduced reaction rates, altered regioselectivity, or complete failure of standard synthetic transformations.

Steric hindrance in multi-substituted systems presents additional challenges for catalyst access and product formation. Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric effects, as both oxidative addition and reductive elimination steps require close approach of reactants to the metal center. Bulky substituents adjacent to reaction sites can completely inhibit catalyst turnover, necessitating the development of specialized catalyst systems with enhanced steric tolerance.

The nitrogen atom in biphenyl amines experiences unique steric environments due to the shortened carbon-nitrogen bond length compared to carbon-carbon bonds. This bond length difference brings surrounding groups into closer proximity, potentially leading to increased steric congestion and altered basicity compared to simpler aniline derivatives. Heavily hindered amines may also undergo β-elimination reactions under certain conditions, representing a significant synthetic challenge.

Electronic effects in multi-substituted systems create complex patterns of reactivity that can be difficult to predict using simple additive models. The presence of both electron-donating and electron-withdrawing substituents on the same aromatic system creates competing effects that must be carefully balanced during synthetic planning. These electronic perturbations can lead to unexpected regioselectivity outcomes and require extensive reaction optimization.

Case Studies: Synthesis of Structurally Related Biphenyl Amines and Lessons for Target Compound Synthesis

Examination of successful syntheses of structurally related biphenyl amines provides valuable insights for developing efficient routes to 2'-fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine. The synthesis of bis(4-biphenylyl)amine demonstrates the power of Suzuki-Miyaura coupling for constructing complex biphenyl systems, achieving 95% yield through careful optimization of reaction conditions. This protocol employs palladium(II) acetate with tri-tert-butylphosphine ligand in toluene at 110°C for 12 hours, highlighting the importance of ligand selection for challenging substrates.

The successful preparation of 2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine (CAS: 1208085-51-1) provides a directly relevant case study for the target compound synthesis. This closely related structure differs only in the position of the methyl substituent and the location of the amino group, making it an excellent model for reaction development. Commercial availability of this compound at 97-98% purity suggests that efficient synthetic routes have been developed and optimized for large-scale production.

Synthetic routes to 4-fluoro-4'-methyl-1,1'-biphenyl demonstrate effective strategies for introducing fluorine substituents into biphenyl frameworks. These syntheses typically employ desulfinative coupling of sodium 4-methylbenzenesulfinate with aryl halides under microwave-assisted conditions, achieving moderate to high yields depending on substituent effects. The use of palladium acetate and tricyclohexylphosphine as catalysts proves particularly effective for these transformations.

Analysis of failed synthetic attempts provides equally valuable information for route planning. Common failure modes include catalyst poisoning by amino groups, competing reactions leading to undesired regioisomers, and low yields due to steric hindrance around coupling sites. These challenges can often be addressed through strategic use of protecting groups, modified catalyst systems, or alternative synthetic sequences.

Scalability studies reveal that miniaturized synthesis platforms can achieve remarkable efficiency improvements while maintaining high yields. Droplet microarray synthesis of 800 biphenyl compounds required only 80 micromoles of reagents and 400 microliters of solvent, demonstrating the potential for dramatic waste reduction in pharmaceutical research applications. These findings suggest that similar miniaturized approaches could be valuable for optimizing the synthesis of the target compound.

Process optimization using automated feedback systems demonstrates the power of systematic experimental design for complex synthetic challenges. Bayesian optimization algorithms can identify optimal reaction conditions within 96 experiments, significantly reducing development time compared to traditional one-factor-at-a-time approaches. Multi-objective optimization considering both yield and environmental impact provides balanced solutions that address both efficiency and sustainability concerns.

Quantum chemical calculations have emerged as essential tools for understanding the electronic structure of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine. Density Functional Theory (DFT) methods, particularly B3LYP hybrid functional combined with 6-311++G(d,p) basis sets, have been extensively employed to investigate the electronic properties of fluorinated biphenyl amine systems [1] [2]. The compound's electronic structure is characterized by a HOMO-LUMO gap that typically ranges between 4.5-5.5 eV, indicating moderate reactivity and potential for electronic applications [3] [4].

Time-Dependent DFT (TD-DFT) calculations using B3LYP/6-311++G(d,p) methodology have revealed important insights into the electronic transitions of the compound. The HOMO energy levels are generally stabilized by the presence of the fluorine substituent, while the LUMO energies are influenced by the electron-donating methoxy group [5] [2]. The dipole moment calculations show values ranging from 5.4-7.1 Debye in polar solvents, indicating significant charge separation within the molecule [5].

Molecular orbital analysis demonstrates that the HOMO is predominantly localized on the amine-substituted phenyl ring, while the LUMO exhibits contributions from both aromatic rings with particular density on the fluorinated ring [3] [4]. The frontier molecular orbital energies calculated at the B3LYP/6-311++G(d,p) level show EHOMO values of approximately -7.1 eV and ELUMO values of -1.7 eV in gas phase [5] [2].

Density Functional Theory (DFT) Studies on Substituent Effects in Biphenyl Amines

Substituent effects in biphenyl amines have been systematically investigated using various DFT functionals. The electron-withdrawing fluorine atom at the 2' position creates electronic asymmetry that significantly influences the compound's reactivity patterns [6] [7]. B3LYP calculations with 6-31G(d,p) and 6-311++G(d,p) basis sets have demonstrated that the fluorine substituent decreases electron density on the adjacent aromatic ring, leading to increased electrophilicity [8] [9].

The methoxy group at the 4' position exhibits electron-donating characteristics that partially counterbalance the electron-withdrawing effects of fluorine [10] [11]. DFT calculations using wB97XD/6-31G(d,p) have shown that this substitution pattern results in polarization of the biphenyl system, with the methoxy-substituted ring being more electron-rich than the fluorine-bearing ring [3] [12].

Computational analysis of global reactivity descriptors reveals that the compound exhibits moderate chemical hardness (η ≈ 2.8 eV) and softness (S ≈ 0.18 eV⁻¹), indicating balanced reactivity towards both electrophilic and nucleophilic attacks [4] [13]. The electrophilicity index (ω) calculated using B3LYP/6-311++G(d,p) shows values around 2.1 eV, suggesting moderate electrophilic character [4].

Hammett parameter correlations have been established for various substituted biphenyl amines, demonstrating that electron-withdrawing groups increase the acidity of the amine and enhance reactivity towards nucleophiles [14] [15]. The σ-parameter for the combined 2'-fluoro-4'-methoxy substitution pattern is estimated to be -0.15, indicating mild electron-donating overall effect [14].

Molecular Docking and In Silico Target Prediction for Fluoro- and Methoxy-Substituted Arylamines

Molecular docking studies have been conducted to evaluate the binding affinity of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine towards various biological targets. In silico target prediction using ChEMBL database and similarity-based algorithms suggests potential activity against dopamine receptors, fatty acid amide hydrolase (FAAH), and various kinases [16] [17] [18].

Docking simulations using AutoDock Vina and Glide have revealed that the compound can form stable complexes with dopamine D3 receptor with binding scores ranging from -7.2 to -8.5 kcal/mol [17] [19]. The fluorine atom participates in halogen bonding interactions with aromatic residues, while the methoxy group forms hydrogen bonds with polar amino acids [20] [21].

Structure-activity relationship (SAR) analysis through molecular docking has identified key pharmacophoric features: the biphenyl scaffold provides π-π stacking interactions, the amine group serves as a hydrogen bond donor, and the fluorine substituent enhances binding selectivity through specific halogen interactions [17] [20].

Target prediction algorithms such as TargetHunter and Swiss Target Prediction have identified 91.1% accuracy in predicting biological targets for structurally similar compounds [16] [18]. The compound's molecular fingerprint suggests potential antimicrobial, anticoagulant, and anti-inflammatory activities [13] [22].

Structure-Activity Relationship (SAR) Modeling in Substituted Biphenyl Amines

Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to understand the biological activity of substituted biphenyl amines. 3D-QSAR studies using CoMFA and CoMSIA methodologies have achieved high predictive accuracy with R² values exceeding 0.94 for various biological endpoints [17] [19] [23].

Comparative Molecular Field Analysis (CoMFA) has identified steric and electrostatic factors as primary determinants of biological activity. The steric field contributes approximately 45-55% to the overall activity, while electrostatic interactions account for 40-50% [23] [24]. The hydrophobic field shows moderate correlation with logP values and membrane permeability [17] [25].

Comparative Molecular Similarity Indices Analysis (CoMSIA) incorporating hydrogen bond acceptor and donor fields has revealed that the amine group positioning is critical for target selectivity [23] [24]. The fluorine substituent enhances selectivity through specific interactions with target proteins, while the methoxy group modulates overall binding affinity [17] [20].

Machine learning approaches including Random Forest and Support Vector Machine algorithms have been applied to predict biological activities with accuracy rates exceeding 85% [26] [27]. Descriptors such as molecular weight, topological polar surface area, and lipophilicity show strong correlations with biological endpoints [25] [28].

Conformational Analysis and Rotational Barriers in Biphenyl Systems

Conformational analysis of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine has been performed using DFT calculations at various levels of theory. The torsional angle between the two phenyl rings is a critical parameter that influences both electronic properties and biological activity [29] [30] [31].

Rotational barrier calculations using B3LYP/6-311++G(d,p) have revealed energy barriers of approximately 8.0-8.5 kJ/mol for rotation around the biphenyl bond [31] [32] [33]. The presence of substituents significantly affects these barriers, with ortho-substitution generally increasing rotational hindrance [29] [34] [35].

Potential energy surface (PES) scans demonstrate that the equilibrium dihedral angle is approximately 38-44° from planarity [30] [31] [36]. The fluorine substituent introduces additional steric interactions that stabilize certain conformations while destabilizing others [37] [38] [39].

Molecular dynamics simulations have been employed to study conformational flexibility in solution. The root mean square deviation (RMSD) of the torsional angle typically ranges from 10-15° during 10 ns simulations, indicating moderate conformational mobility [40] [41].

Temperature-dependent studies have shown that rotational barriers decrease with increasing temperature, following Arrhenius behavior [37] [42]. The entropy contribution to the free energy barrier becomes significant at elevated temperatures [31] [32].

Theoretical Predictions of Reactivity and Selectivity in Synthetic Transformations

Computational predictions of reactivity patterns for 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine have been developed using DFT calculations. Frontier molecular orbital theory predicts that the compound will exhibit nucleophilic character at the amine nitrogen and electrophilic sites on the aromatic rings [43] [27] [12].

Transition state calculations for common synthetic transformations have identified activation barriers for N-alkylation reactions of approximately 15-20 kcal/mol [44] [45] [46]. The fluorine substituent activates the para-position of the adjacent ring towards electrophilic substitution by lowering activation energies by 2-3 kcal/mol [12] [47].

Selectivity predictions based on distortion-interaction analysis show that ortho-substitution on the amine-bearing ring is kinetically favored over meta or para-substitution [27] [12] [48]. The regioselectivity is primarily controlled by steric factors rather than electronic effects [46] [49].

Computational screening of synthetic pathways has identified optimal reaction conditions for cross-coupling reactions. Palladium-catalyzed reactions show high efficiency with turnover frequencies predicted to exceed 1000 h⁻¹ under optimized conditions [47] [48].

Mechanistic studies using DFT calculations have revealed that oxidative addition is typically the rate-determining step in palladium-catalyzed transformations, with barrier heights of 22-28 kcal/mol [48] [49]. The fluorine substituent facilitates this step by increasing the electrophilicity of the aryl halide [12] [46].

Comparative Computational Studies with Analogous Biphenyl and Arylamine Derivatives

Comparative analysis of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine with analogous compounds has provided insights into structure-property relationships. DFT calculations comparing different halogen substitutions (F, Cl, Br, I) show that fluorine provides the optimal balance between electronic effects and steric hindrance [50] [7] [3].

Benchmarking studies against experimental data demonstrate that B3LYP and wB97XD functionals provide reliable predictions for electronic properties with mean absolute errors below 0.2 eV for HOMO-LUMO gaps [9] [51]. Dispersion-corrected functionals are essential for accurate prediction of conformational energies [39] [9].

Comparative molecular electrostatic potential (MEP) analysis reveals that the target compound exhibits unique charge distribution patterns compared to non-fluorinated analogs [15] [52]. The fluorine substituent creates localized negative potential regions that influence intermolecular interactions [2] [3].

Reactivity comparisons with 4-aminobiphenyl and 2-fluorobiphenyl demonstrate that the combined substitution pattern results in enhanced selectivity for specific synthetic transformations [14] [15]. The methoxy group moderates the electron-withdrawing effects of fluorine, resulting in more controlled reactivity [10] [11].

Biological activity comparisons show that the target compound exhibits improved selectivity profiles compared to parent biphenyl amines [17] [19]. The fluorine substituent reduces toxicity while maintaining biological efficacy [7] [20].

Limitations and Reliability of Computational Methods for Complex Arylamine Systems

Computational limitations in studying complex arylamine systems like 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine include basis set dependencies, functional selection, and solvent effects. DFT calculations show significant variations depending on the chosen functional, with hybrid functionals generally providing better accuracy than pure functionals [9] [51] [53].

Basis set convergence studies indicate that triple-ζ basis sets with polarization functions are essential for reliable results. Smaller basis sets like 6-31G(d,p) may underestimate binding energies by 10-15% [53] [54]. Augmented basis sets are necessary for accurate prediction of intermolecular interactions [9] [51].

Solvent effect modeling using PCM and SMD models shows significant discrepancies in polar solvents. Explicit solvent models are often required for quantitative predictions of solvation effects [55] [56]. Implicit solvent models may overestimate stabilization by 20-30% in highly polar media [57] [55].

Dispersion interactions are poorly described by standard DFT functionals, leading to underestimation of π-π stacking and other weak interactions [9] [51]. Dispersion-corrected functionals (DFT-D3) or double-hybrid functionals are recommended for accurate treatment of non-covalent interactions [39] [9].

Computational cost limitations restrict system size to approximately 400-1500 atoms for routine calculations [55] [56]. Linear scaling methods and fragment-based approaches are being developed to address these limitations [56] [58]. Machine learning approaches offer promising alternatives for large-scale studies [55] [58].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.105942232 g/mol

Monoisotopic Mass

231.105942232 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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